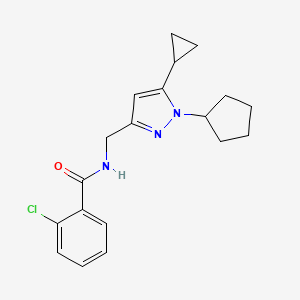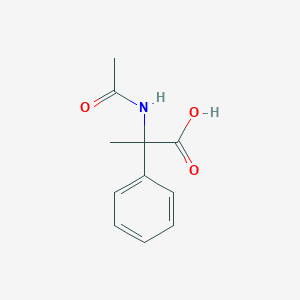![molecular formula C15H23N3O3S2 B2975207 N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide CAS No. 1058398-12-1](/img/structure/B2975207.png)
N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5,6,7-tetrahydrobenzo[d]thiazole derivatives are known to act as inhibitors of bacterial DNA gyrase B (GyrB) . These compounds have been studied using combined theoretical techniques .
Synthesis Analysis
The synthesis of these compounds involves a theoretical-experimental approach . In one study, three new DNA gyrase inhibitors were synthesized and tested, two of which exhibited significant inhibitory activity .Molecular Structure Analysis
The molecular structure of these compounds is analyzed using Quantum Theory of Atoms In Molecules (QTAIM) calculations . This approach provides a quantitative description of the molecular interactions and helps determine which amino acids interact with the ligands .Chemical Reactions Analysis
The chemical reactions of these compounds involve various molecular interactions that stabilize the molecular complexes . One of the synthesized inhibitors binds spatially differently from known GyrB inhibitors because its 3-oxopropanoic acid moiety is oriented toward a previously unexplored subsite of the binding pocket .Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Heterocyclic Compounds
Research has been conducted on the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone. These compounds exhibit anti-inflammatory and analgesic properties and are potent COX-1/COX-2 inhibitors. Their synthesis involves complex chemical reactions showcasing the compound's versatility in creating a variety of heterocyclic structures with potential therapeutic applications (Abu‐Hashem et al., 2020).
Anticancer Applications
Another study focused on the synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids. These compounds were evaluated as promising anticancer agents, highlighting the potential application of related compounds in cancer research. This study indicates the significance of structurally similar compounds in developing new anticancer treatments (Rehman et al., 2018).
Molecular Interaction Studies
Further research explored the molecular interaction of the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor. Through AM1 molecular orbital method and conformational analysis, the study provided insights into the steric binding interactions, contributing to understanding receptor-ligand interactions in drug design (Shim et al., 2002).
Synthesis and Antimicrobial Activities
Moreover, the synthesis and antimicrobial activities of novel β-lactam and thiazolidine-grafted tetrahydrobenzothiophenes were studied. These compounds showed significant activities against bacterial and fungal strains, underlining the compound's utility in developing new antimicrobial agents (Babu et al., 2012).
Antimicrobial Resistance Combat
Lastly, research on the synthesis, SAR, in-silico appraisal, and anti-microbial study of substituted 2-aminobenzothiazoles derivatives addresses the global health problem of antimicrobial resistance. The compounds demonstrated good activity against Methicillin-resistant Staphylococcus aureus (MRSA), offering a pathway towards designing more potent derivatives for antimicrobial use (Anuse et al., 2019).
Wirkmechanismus
Target of Action
Similar compounds have been found to interact with various receptors and enzymes, contributing to their biological activities .
Mode of Action
It can be inferred from related compounds that it may interact with its targets, leading to changes in their function .
Biochemical Pathways
Similar compounds have been found to influence various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Similar compounds have shown anti-inflammatory and analgesic activities .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-methylsulfonyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3S2/c1-10-5-6-12-13(8-10)22-15(16-12)17-14(19)11-4-3-7-18(9-11)23(2,20)21/h10-11H,3-9H2,1-2H3,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HURJRUZMRSZIAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=N2)NC(=O)C3CCCN(C3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-1-(methylsulfonyl)piperidine-2-carboxamide](/img/structure/B2975126.png)
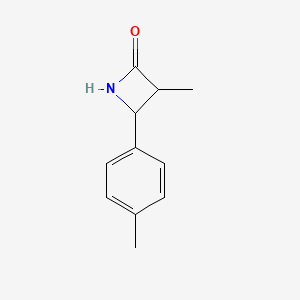
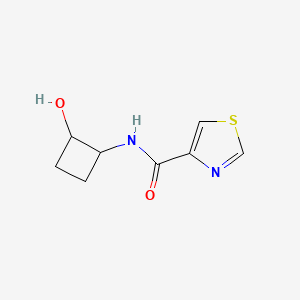
![Ethyl 2-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]propanoylamino]-1,3-thiazole-4-carboxylate](/img/structure/B2975129.png)
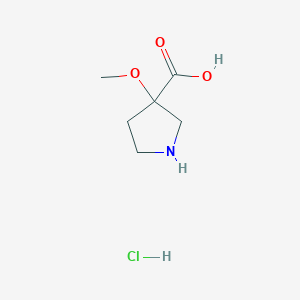
![(2E)-2-[[4-[(E)-N-methoxy-C-methylcarbonimidoyl]anilino]methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B2975132.png)
![2-[5-(3-fluoro-4-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-(4-methoxyphenyl)acetamide](/img/structure/B2975136.png)
![2-chloro-N-(5-{[4-cyano-2-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-yl)pyridine-4-carboxamide](/img/structure/B2975139.png)
![2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-(3-morpholinopropyl)acetamide](/img/structure/B2975140.png)
